molecular formula C8H3ClF6 B1585896 3,5-Bis(trifluoromethyl)chlorobenzene CAS No. 328-72-3

3,5-Bis(trifluoromethyl)chlorobenzene

Cat. No. B1585896
CAS RN: 328-72-3
M. Wt: 248.55 g/mol
InChI Key: OXMBWPJFVUPOFO-UHFFFAOYSA-N
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Patent
US04351975

Procedure details

130 parts of chlorosulfonic acid are introduced, at room temperature, into a reaction vessel, and 42.8 parts of 1,3-bis-(trifluoromethyl)-benzene and 2 parts of iodine are added. The suspension is cooled to 0° and 30 parts of chlorine are introduced in the course of 5 hours at 0° to 5°. The suspension is then poured out onto ice and the organic phase is separated from the aqueous phase. The organic phase is washed neutral with ice-cold water and is dried over calcined sodium sulfate. 38 parts of 5-chloro-1,3-bis-(trifluoromethyl)-benzene, of boiling point 111° to 112°, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.[F:6][C:7]([F:19])([F:18])[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1.II.[Cl:22]Cl>>[Cl:22][C:12]1[CH:11]=[C:10]([C:14]([F:15])([F:16])[F:17])[CH:9]=[C:8]([C:7]([F:18])([F:19])[F:6])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 0°
ADDITION
Type
ADDITION
Details
The suspension is then poured out onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase is separated from the aqueous phase
WASH
Type
WASH
Details
The organic phase is washed neutral with ice-cold water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.